

Application Notes: PD173074 Treatment in SUM185PE Cells

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Compound of Interest

Compound Name: PD0176078

Cat. No.: B1662710

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Introduction

PD173074 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with high selectivity for FGFR1 and FGFR3.^{[1][2]} The SUM185PE cell line, derived from a pleural effusion of a patient with anaplastic breast carcinoma, is a valuable model for studying certain subtypes of triple-negative breast cancer (TNBC).^{[3][4][5]} Notably, SUM185PE cells are characterized as a luminal androgen receptor (LAR) subtype and harbor an FGFR3-TACC3 fusion protein, which acts as a primary oncogenic driver.^{[3][6]} This genetic feature makes SUM185PE cells particularly sensitive to FGFR inhibition, rendering them an ideal system for evaluating the efficacy and mechanism of action of compounds like PD173074.

These notes provide a summary of the effects of PD173074 on SUM185PE cells and detailed protocols for reproducing key experiments.

Data Presentation

Table 1: Characteristics of the SUM185PE Cell Line

Characteristic	Description	Source
Origin	Metastatic Pleural Effusion, Anaplastic Breast Carcinoma	[3] [4] [7]
Subtype	Triple-Negative Breast Cancer (TNBC), Luminal Androgen Receptor (LAR)	[3] [7]
Receptor Status	ER-negative, PR-negative, HER2-positive (overexpression)	[3] [4]
Key Mutations	FGFR3-TACC3 Fusion, PIK3CA (p.His1047Arg), TP53 (p.Gln144Ter)	[6] [7]
Growth Properties	Grows in clumps; Doubling time approx. 92.4 hours	[4] [7]
Signaling Dependency	Reliant on FGFR signaling and PI3K/Akt/mTOR pathway	[3] [6]

Table 2: Efficacy of PD173074 in SUM185PE Cells

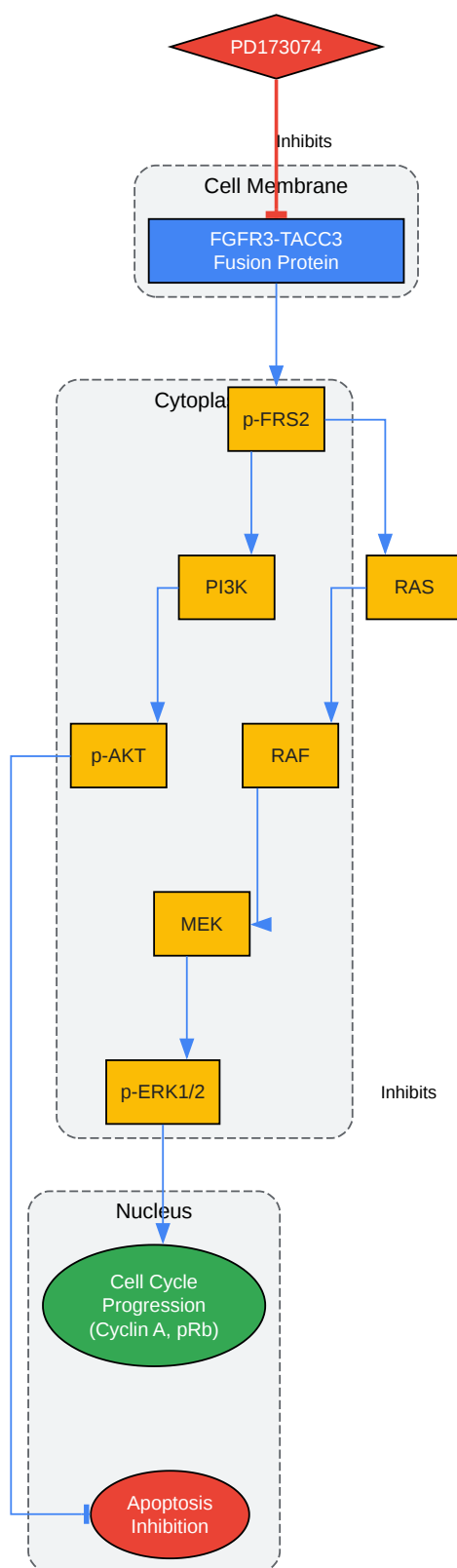
Parameter	Value	Experimental Conditions	Source
IC50 (Growth Inhibition)	20 nM	6-day incubation, CellTiter96 analysis	[1]
Cell Proliferation	Dose-dependent decrease	Treatment for 24-72 hours	[6]
Cell Cycle	G1 Phase Arrest	Treatment with PD173074	[6]
Apoptosis	Induction (cleaved PARP detected)	Treatment for 24-72 hours	[6]

Table 3: Effect of PD173074 on Key Signaling Proteins in SUM185PE Cells

Protein Target	Effect of PD173074	Treatment Time	Source
p-AKT	Significant reduction	1 hour	[8]
p-ERK1/2	Significant reduction	1 hour	[8]
p-FRS2	Significant reduction	1 hour	[8]
Cyclin A	Decreased expression	24-72 hours	[6]
pRb	Decreased expression	24-72 hours	[6]

Signaling Pathway and Mechanism of Action

PD173074 exerts its effects by directly inhibiting the kinase activity of the oncogenic FGFR3-TACC3 fusion protein. This blockade prevents the phosphorylation of downstream signaling molecules, primarily through the AKT and MAPK/ERK pathways. Inhibition of these pathways leads to a halt in cell cycle progression and the induction of apoptosis.

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Caption: PD173074 inhibits the FGFR3-TACC3 fusion, blocking AKT and ERK signaling pathways.

Experimental Protocols

Protocol for Culturing SUM185PE Cells

SUM185PE cells require specific media and handling, as they grow in clumps and do not reach 100% confluency.[\[4\]](#)

Materials:

- Base Medium: Ham's F-12 (e.g., Gibco #11765)[\[4\]](#)
- Fetal Bovine Serum (FBS)
- Hydrocortisone
- Insulin
- HEPES buffer
- Reagent for cell dissociation (e.g., TrypLE™ Express, Gibco #12605-010)[\[4\]](#)
- Phosphate Buffered Saline (PBS)
- T-25 or T-75 cell culture flasks
- Incubator: 37°C, 5% CO₂

Culture Medium Recipe:

- Ham's F-12
- 5% Fetal Bovine Serum
- 1 µg/ml Hydrocortisone
- 5 µg/ml Insulin

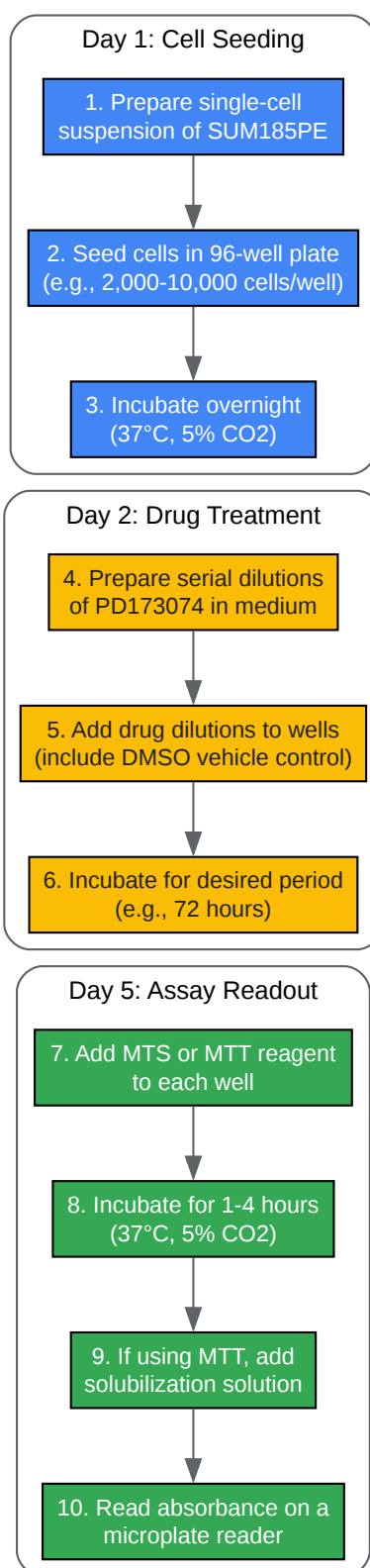
- 10 mM HEPES

Procedure:

- Thawing Cells: a. Quickly thaw the vial of cells in a 37°C water bath.[9] b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed culture medium. c. Centrifuge at 300 x g for 3-5 minutes to pellet the cells. d. Resuspend the cell pellet in fresh culture medium and transfer to a T-25 flask. e. Incubate at 37°C with 5% CO₂. Change the medium after 24 hours.[9]
- Cell Maintenance and Subculturing: a. Monitor cell growth. Cells should be passaged when they appear 50-60% confluent, as they grow in clumps.[4] b. Aspirate the old medium and rinse the flask with sterile PBS. c. Add 2-3 mL of TrypLE™ Express and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the TrypLE™ with an equal volume of culture medium containing FBS. e. Collect the cells in a conical tube and centrifuge at 200-300 x g for 3 minutes. f. Resuspend the pellet in fresh medium and plate at the desired density (e.g., a 1:3 to 1:6 split ratio).[10]

Protocol for Cell Viability (MTS/MTT) Assay

This protocol determines the dose-dependent effect of PD173074 on cell viability.



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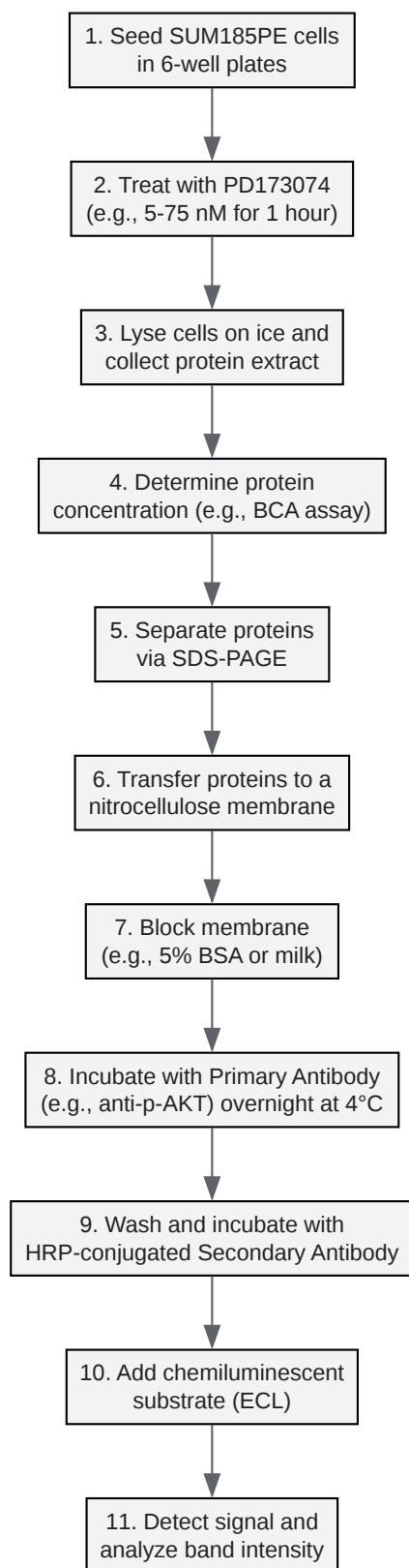
Caption: Workflow for assessing cell viability after PD173074 treatment.

Procedure:

- **Cell Seeding (Day 1):** a. Harvest and count SUM185PE cells, preparing a single-cell suspension. b. Seed 2,000-10,000 cells per well in a 96-well plate in a final volume of 100 μL .^{[6][11]} c. Include wells for no-cell background controls. d. Incubate the plate overnight at 37°C, 5% CO₂.
- **Drug Treatment (Day 2):** a. Prepare a stock solution of PD173074 in DMSO. b. Perform serial dilutions of PD173074 in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1 μM). c. Remove the old medium from the cells and add 100 μL of the drug-containing medium to the respective wells. Include a DMSO-only vehicle control. d. Incubate for the desired treatment duration (e.g., 72 hours).
- **Assay Readout (Day 5):** a. Add 10-20 μL of MTS or MTT reagent to each well.^{[12][13]} b. Incubate at 37°C for 1-4 hours, protected from light. c. If using MTT, add 100 μL of solubilization solution to each well and mix to dissolve the formazan crystals.^{[12][13]} d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader. e. Normalize the data to the vehicle-treated control cells to determine the percentage of viability and calculate the IC₅₀ value.

Protocol for Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of key signaling proteins like AKT and ERK1/2 following PD173074 treatment.



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Caption: Standard workflow for Western Blot analysis of protein phosphorylation.

Procedure:

- **Cell Treatment and Lysis:** a. Seed SUM185PE cells in 6-well plates and grow until they are ~70-80% confluent. b. Treat cells with the desired concentrations of PD173074 (e.g., 5-75 nM) or DMSO control for a short duration (e.g., 1 hour) to observe signaling changes.[8] c. Aspirate medium, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). d. Scrape cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.[14]
- **SDS-PAGE and Transfer:** a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[14] d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
- **Immunodetection:** a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14][15] b. Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-p-ERK1/2, or total protein controls) overnight at 4°C with gentle agitation.[14] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15] e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[15] g. Quantify band intensity using software like ImageJ and normalize phosphorylated proteins to their total protein counterparts and a loading control (e.g., Tubulin or GAPDH).[8]

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